5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione

Barbiturate Pharmacology Signal Transduction Inositol Phospholipid Hydrolysis

5‑Ethyl‑5‑(4‑hydroxypentan‑2‑yl)‑1,3‑diazinane‑2,4,6‑trione, commonly referred to as hydroxypentobarbital or 3′-hydroxypentobarbital, is a hydroxylated metabolite of the short‑acting barbiturate pentobarbital. This C11H18N2O4 compound (MW 242.27 g·mol⁻¹) belongs to the barbituric acid derivative class and is formed primarily via hepatic CYP450‑mediated oxidation.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 4241-40-1
Cat. No. B107106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
CAS4241-40-1
Synonyms3'-hydroxypentobarbital
3'-hydroxypentobarbital, (+-)-isomer
3'-hydroxypentobarbital, (-)-isomer
3'-hydroxypentobarbital, (R*,R*)-(+-)-isomer
3'-hydroxypentobarbital, (R*,S*)-(+-)-isomer
3'-hydroxypentobarbital, (R-(R*,S*))-isomer
3'-hydroxypentobarbital, monosodium salt, (R-(R*,R*))-isomer
3'-hydroxypentobarbital, monosodium salt, (R-(R*,S*))-isomer
3'-hydroxypentobarbital, monosodium salt, (S-(R*,R*))-isomer
3'-hydroxypentobarbital, monosodium salt, (S-(R*,S*))-isomer
3'-hydroxypentobarbital, R-(R*,R*)-isomer
3'-hydroxypentobarbital, S-(R*,R*)-isomer
3'-hydroxypentobarbital, S-(R*,S*) isome
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O
InChIInChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17)
InChIKeyXYOPMDJVSWQZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxypentobarbital (CAS 4241-40-1) – A Critical Barbiturate Metabolite Reference Standard for Forensic and Pharmacokinetic Bioanalysis


5‑Ethyl‑5‑(4‑hydroxypentan‑2‑yl)‑1,3‑diazinane‑2,4,6‑trione, commonly referred to as hydroxypentobarbital or 3′-hydroxypentobarbital, is a hydroxylated metabolite of the short‑acting barbiturate pentobarbital [1]. This C11H18N2O4 compound (MW 242.27 g·mol⁻¹) belongs to the barbituric acid derivative class and is formed primarily via hepatic CYP450‑mediated oxidation [2]. Unlike its parent drug, hydroxypentobarbital possesses negligible CNS‑depressant activity, a property that underpins its widespread use as an inactive metabolite standard in toxicology, drug metabolism, and pharmacokinetic investigations [1].

Why Inactive Metabolite Reference Materials Cannot Be Substituted by Parent Barbiturates in Quantitative Analytical Workflows


Simple replacement of hydroxypentobarbital with pentobarbital, other active barbiturates, or even the N‑hydroxylated metabolite leads to critical analytical and pharmacological discrepancies. Hydroxypentobarbital is essentially devoid of the G‑protein‑mediated signaling inhibition and sedative‑hypnotic activity that characterise pentobarbital [1], while its distinct chromatographic retention, mass spectral fragmentation, and low organic‑solvent solubility differentiate it from the parent drug and from the minor N‑hydroxy metabolite [2],. Consequently, using an active barbiturate as a surrogate in calibration curves, negative‑control experiments, or metabolic pathway reconstruction would introduce systematic bias and render quantitative results scientifically indefensible. The following evidence items quantify exactly where hydroxypentobarbital departs from its closest chemical analogs.

Quantitative Differentiation of Hydroxypentobarbital (4241-40-1) from Parent Barbiturates: A Comparator-Based Evidence Guide for Scientific Procurement


Hydroxypentobarbital Exhibits >3‑Fold Lower Inhibition of G‑Protein‑Mediated Inositol Phospholipid Hydrolysis Compared to Pentobarbital

In a direct head‑to‑head comparison using rat basophilic leukemia (RBL‑2H3) cells, (1′RS,3′SR)‑3‑hydroxypentobarbital caused minimal inhibition of antigen‑induced inositol phospholipid hydrolysis, achieving <30% inhibition at 1 mM and no detectable inhibition at 0.1–0.5 mM. By contrast, pentobarbital, S(−)‑pentobarbital, R(+)‑pentobarbital, secobarbital, and phenobarbital all produced concentration‑dependent inhibition under identical conditions [1].

Barbiturate Pharmacology Signal Transduction Inositol Phospholipid Hydrolysis

Hydroxypentobarbital Diastereomers Produce Negligible Sedation at Pentobarbital Anesthetic Doses in CF‑1 Mice

Intravenous administration of the (1′S,3′R)‑ and (1′S,3′S)‑hydroxypentobarbital diastereomers to CF‑1 mice, dosed at the AD90 anesthetic level of RS‑pentobarbital, resulted in only very weak sedative activity. In contrast, RS‑pentobarbital produced full surgical anesthesia at the same dose [1].

Sedative‑Hypnotic Activity In Vivo Pharmacology Metabolite Profiling

3′‑Hydroxypentobarbital Is the Major Human Urinary Metabolite, While N‑Hydroxypentobarbital Is a Minor Pathway Product

Following oral administration of 14C‑labeled pentobarbital to healthy volunteers, 3′‑hydroxypentobarbital was identified as a major urinary metabolite alongside N‑hydroxypentobarbital. Unchanged pentobarbital accounted for only approximately 1% of the administered dose over six days [1]. The relative abundance of 3′‑hydroxypentobarbital far exceeds that of the N‑hydroxy metabolite, establishing it as the primary analytical target for metabolic monitoring.

Drug Metabolism Metabolite Identification Forensic Toxicology

Stereoselective Hepatic Microsomal Formation of Hydroxypentobarbital Diastereomers Enables Enantiomer‑Specific Pharmacokinetic Studies

Rat hepatic microsomal incubations reveal that R‑(+)‑pentobarbital yields nearly equal amounts of the diastereomeric metabolites I (1′RS,3′SR) and II (1′RS,3′RS) with a total hydroxylation rate of 1.08 nmol·min⁻¹·mg⁻¹ protein, whereas S‑(−)‑pentobarbital produces 3‑ to 5‑fold less of metabolite I, with KM values of 381 µM (R‑(+)) and 241 µM (S‑(−)) for metabolite I formation and 115 µM (R‑(+)) and 68 µM (S‑(−)) for metabolite II [1].

Stereoselective Metabolism Enantiomer‑Specific Pharmacokinetics Cytochrome P450

Evidence‑Backed Application Scenarios for Hydroxypentobarbital (4241-40-1) in Research and Industrial Settings


Forensic Toxicology: Quantification of Pentobarbital Metabolism in Postmortem or Urine Specimens

Hydroxypentobarbital serves as the primary analytical target for LC‑MS/MS and GC‑MS assays designed to confirm pentobarbital exposure. Its status as the major human urinary metabolite [3] ensures that calibration with the authentic metabolite standard yields legally defensible quantitative results, whereas use of pentobarbital alone would miss the predominant metabolic fraction.

Enantioselective Pharmacokinetic Studies: Monitoring Stereospecific Hydroxylation of Pentobarbital Enantiomers

The pronounced stereoselectivity of hydroxypentobarbital formation (3‑ to 5‑fold differences in diastereomer production from R‑(+) vs S‑(−)‑pentobarbital) [3] requires pure diastereomeric standards. Laboratories investigating CYP450 isoform specificity or evaluating drug–drug interactions must procure the individual (1′RS,3′SR) and (1′RS,3′RS) hydroxypentobarbital diastereomers to avoid quantification errors.

In Vitro Pharmacology: Negative Control for Barbiturate‑Induced G‑Protein Signaling Inhibition

Because hydroxypentobarbital exhibits <30% inhibition of inositol phospholipid hydrolysis at 1 mM and no inhibition at 0.5 mM, while pentobarbital is fully inhibitory [3], the compound is an ideal negative control in RBL‑2H3 cell‑based assays exploring barbiturate mechanisms beyond GABA‑A receptors. Its inactivity at G‑protein‑coupled signaling ensures that observed effects in test compounds are not confounded by non‑specific barbiturate actions.

Metabolite Identification and Drug Metabolism Research: Differentiating Phase‑I Hydroxylation Pathways

The clear distinction between 3′‑hydroxypentobarbital (major) and N‑hydroxypentobarbital (minor) [3] makes the former the preferred standard for validating LC‑HRMS methods that aim to resolve isomeric hydroxylated barbiturate metabolites in complex biological matrices. Its unique chromatographic and mass spectral signature facilitates unambiguous peak assignment in high‑throughput metabolic stability screens.

Quote Request

Request a Quote for 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.